BenchChemオンラインストアへようこそ!

Flt-3 Inhibitor III

FLT3 kinase inhibition enzymatic assay IC50 comparison

Selective FLT3 inhibitor with a cleaner pharmacological profile: ≥5-fold selectivity over c-Kit, >18-fold over KDR, and minimal activity against PDGFR or AXL. Ideal for FLT3-ITD-positive AML models (MV4:11 IC50 = 52 nM) and D835Y TKD mutation studies (IC50 = 760 nM). Its well-characterized ATP-competitive binding (targeting Phe691/Cys828) provides reproducible dose-response curves without confounding off-target activity. A proven chemical probe for FLT3 oncogene addiction validation in hematologic malignancy research.

Molecular Formula C21H23N3OS
Molecular Weight 365.5 g/mol
Cat. No. B1676094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt-3 Inhibitor III
Molecular FormulaC21H23N3OS
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4
InChIInChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23)
InChIKeyFNZTULJDGIXMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flt-3 Inhibitor III (CAS 852045-46-6): A Potent, Highly Selective FLT3 Kinase Inhibitor for Research Procurement


Flt-3 Inhibitor III (CAS 852045-46-6, also designated IN1479) is an ATP-competitive, cell-permeable small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3) with an enzymatic IC50 of 50 nM . The compound was rationally designed based on aromatic interactions with Phe691 and Cys828 in the FLT3 ATP-binding pocket to achieve potent and selective kinase inhibition [1]. It exhibits minimal activity against a broad panel of off-target kinases and has been employed as a chemical probe for dissecting FLT3-dependent signaling pathways in hematologic malignancy research.

Why FLT3 Inhibitors Are Not Interchangeable: Critical Differences in Potency, Selectivity, and Mutation Coverage


FLT3 kinase inhibitors exhibit substantial variability in enzymatic potency, off-target kinase profiles, and activity against clinically relevant mutations such as FLT3 internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) variants [1]. First-generation multi-kinase agents (e.g., midostaurin, sorafenib) differ markedly from second-generation selective inhibitors (e.g., quizartinib, gilteritinib) in their selectivity windows and susceptibility to resistance-conferring mutations [1]. Consequently, substituting one FLT3 inhibitor for another without quantitative evidence risks confounding experimental outcomes, particularly in studies requiring isoform-specific pathway analysis or mutation-sensitive readouts. The evidence below quantifies precisely where Flt-3 Inhibitor III diverges from its closest analogs, enabling informed procurement decisions.

Flt-3 Inhibitor III: Quantitative Differentiation Evidence Against Leading FLT3 Inhibitors


FLT3 Enzymatic Inhibition Potency of Flt-3 Inhibitor III Compared to Clinical-Stage FLT3 Inhibitors

Flt-3 Inhibitor III exhibits an IC50 of 50 nM against recombinant FLT3 in enzymatic assays . This potency is intermediate among FLT3 inhibitors: less potent than the second-generation inhibitors quizartinib (IC50 = 1.1–4.2 nM) [1], crenolanib (IC50 = 4 nM) , and gilteritinib (IC50 = 0.29 nM) , but comparable to the multi-kinase inhibitor sorafenib (IC50 = 57 nM) [2] and more potent than midostaurin (IC50 = 7.2–25 nM depending on FL levels) [3].

FLT3 kinase inhibition enzymatic assay IC50 comparison

Kinase Selectivity Profile of Flt-3 Inhibitor III Relative to Multi-Targeted FLT3 Inhibitors

Flt-3 Inhibitor III demonstrates minimal activity against a panel of 12 other kinases at concentrations up to 10 µM, and inhibits the most sensitive off-targets c-Kit, KDR, and c-Abl only at 5.2x, 18.2x, and 24x higher concentrations than FLT3, respectively (IC50 = 260 nM, 910 nM, and 1200 nM) . In contrast, quizartinib inhibits KIT, PDGFRA, PDGFRB, RET, and CSF1R within 10-fold of its FLT3 IC50 [1]. Crenolanib potently inhibits PDGFRα/β (IC50 = 11 nM and 3.2 nM) , and gilteritinib inhibits AXL at 0.73 nM .

kinase selectivity off-target profiling FLT3-specific probes

Anti-Proliferative Activity of Flt-3 Inhibitor III in FLT3-ITD-Driven AML Cell Lines

In the FLT3-ITD-positive AML cell line MV4:11, Flt-3 Inhibitor III inhibits cell proliferation with an IC50 of 52 nM . For comparison, gilteritinib exhibits an IC50 of 0.92 nM in the same cell line , and quizartinib displays an IC50 of 0.56 nM [1]. The 56- to 93-fold lower potency of Flt-3 Inhibitor III in cellular assays reflects its higher enzymatic IC50 but also provides a distinct potency window that may be advantageous for studies requiring partial target engagement or for combination drug screening.

AML FLT3-ITD cell proliferation MV4-11

Activity of Flt-3 Inhibitor III Against FLT3 TKD Mutation D835Y Relative to Quizartinib

Flt-3 Inhibitor III retains anti-proliferative activity against BaF3 cells expressing the FLT3-D835Y TKD mutation with an IC50 of 760 nM . In comparison, quizartinib (AC220) exhibits an IC50 of 93.1 nM against Ba/F3 ITD/D835Y double-mutant cells [1]. While Flt-3 Inhibitor III is 8.2-fold less potent against this clinically relevant resistance mutation, it maintains measurable activity, whereas many FLT3 inhibitors lose efficacy entirely against certain TKD mutants.

FLT3-TKD D835Y mutation drug resistance BaF3

Optimal Research Applications for Flt-3 Inhibitor III Based on Differentiated Evidence


FLT3-Specific Pathway Dissection with Minimal Off-Target Interference

Flt-3 Inhibitor III is ideally suited for experiments requiring selective FLT3 inhibition without confounding activity against PDGFR, KIT, or AXL. With a ≥5-fold selectivity window over c-Kit and >18-fold over KDR , it provides a cleaner pharmacological tool for isolating FLT3-dependent signaling events in hematopoietic cell models, particularly when compared to multi-kinase inhibitors like sorafenib or crenolanib that potently inhibit structurally related RTKs.

Dose-Response Studies Requiring a Moderate Potency Window

The compound's intermediate enzymatic potency (IC50 = 50 nM) and cellular activity (MV4:11 IC50 = 52 nM) make it a suitable reference inhibitor for establishing dose-response curves in FLT3-ITD-positive AML models where sub-maximal target engagement is desired. Its 56- to 93-fold lower potency relative to gilteritinib and quizartinib allows researchers to explore partial inhibition effects or to use it as a comparator in combination drug screens where highly potent agents may obscure synergy detection.

Resistance Mechanism Studies Involving FLT3 TKD Mutations

Flt-3 Inhibitor III retains measurable activity against the D835Y TKD mutation (IC50 = 760 nM) , a common resistance-conferring alteration. While less potent than quizartinib in this context (8.2-fold difference) [1], its activity profile makes it a valuable comparator for characterizing mutation-specific inhibitor sensitivity and for validating the impact of secondary mutations on FLT3 inhibitor efficacy.

Chemical Probe for In Vitro Validation of FLT3 Dependency

Given its well-characterized selectivity profile and cell permeability, Flt-3 Inhibitor III serves as a reliable chemical probe for confirming FLT3 oncogene addiction in AML cell lines. Its ATP-competitive mechanism and documented lack of activity against a broad panel of 12 other kinases at 10 µM support its use in target validation experiments where specificity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flt-3 Inhibitor III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.